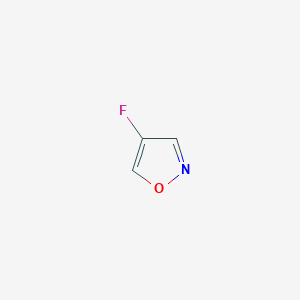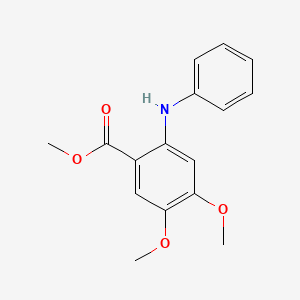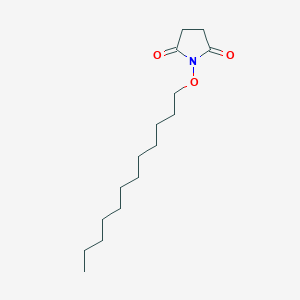![molecular formula C89H113NS B12616003 2,7-Bis{4-[2-(9,9-didecyl-9H-fluoren-2-yl)ethenyl]phenyl}-1,3-benzothiazole CAS No. 920281-87-4](/img/structure/B12616003.png)
2,7-Bis{4-[2-(9,9-didecyl-9H-fluoren-2-yl)ethenyl]phenyl}-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Bis{4-[2-(9,9-didecyl-9H-fluoren-2-yl)ethenyl]phenyl}-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles. This compound is known for its unique structural properties, which make it a valuable material in various scientific and industrial applications. The presence of the fluorenyl and benzothiazole moieties imparts distinct electronic and photophysical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis{4-[2-(9,9-didecyl-9H-fluoren-2-yl)ethenyl]phenyl}-1,3-benzothiazole typically involves a multi-step process. One common method includes the following steps:
Synthesis of 9,9-didecyl-9H-fluorene: This involves the alkylation of fluorene with decyl bromide in the presence of a strong base such as potassium tert-butoxide.
Synthesis of 2-(9,9-didecyl-9H-fluoren-2-yl)ethenyl bromide: This step involves the bromination of the previously synthesized 9,9-didecyl-9H-fluorene.
Coupling with benzothiazole: The final step involves the coupling of 2-(9,9-didecyl-9H-fluoren-2-yl)ethenyl bromide with 2,7-dibromobenzothiazole in the presence of a palladium catalyst under Suzuki coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,7-Bis{4-[2-(9,9-didecyl-9H-fluoren-2-yl)ethenyl]phenyl}-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,7-Bis{4-[2-(9,9-didecyl-9H-fluoren-2-yl)ethenyl]phenyl}-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced organic materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices.
Mechanism of Action
The mechanism of action of 2,7-Bis{4-[2-(9,9-didecyl-9H-fluoren-2-yl)ethenyl]phenyl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various proteins and enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
- 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene
- 2,7-Diiodo-9,9-di(iododecyl)-9H-fluorene
- 9-(9-Heptadecanyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
Uniqueness
2,7-Bis{4-[2-(9,9-didecyl-9H-fluoren-2-yl)ethenyl]phenyl}-1,3-benzothiazole is unique due to its combination of fluorenyl and benzothiazole moieties, which impart distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring high-performance materials with specific optical and electronic characteristics.
Properties
CAS No. |
920281-87-4 |
|---|---|
Molecular Formula |
C89H113NS |
Molecular Weight |
1228.9 g/mol |
IUPAC Name |
2,7-bis[4-[2-(9,9-didecylfluoren-2-yl)ethenyl]phenyl]-1,3-benzothiazole |
InChI |
InChI=1S/C89H113NS/c1-5-9-13-17-21-25-29-37-64-88(65-38-30-26-22-18-14-10-6-2)81-45-35-33-42-77(81)79-62-56-72(68-83(79)88)50-48-70-52-58-74(59-53-70)76-44-41-47-85-86(76)91-87(90-85)75-60-54-71(55-61-75)49-51-73-57-63-80-78-43-34-36-46-82(78)89(84(80)69-73,66-39-31-27-23-19-15-11-7-3)67-40-32-28-24-20-16-12-8-4/h33-36,41-63,68-69H,5-32,37-40,64-67H2,1-4H3 |
InChI Key |
CUMCVTKDNZRRHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C=CC4=CC=C(C=C4)C5=C6C(=CC=C5)N=C(S6)C7=CC=C(C=C7)C=CC8=CC9=C(C=C8)C1=CC=CC=C1C9(CCCCCCCCCC)CCCCCCCCCC)CCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6R)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one](/img/structure/B12615937.png)
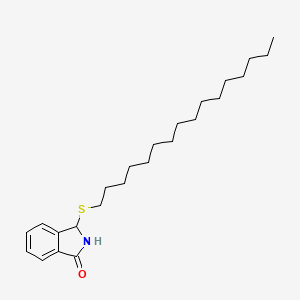
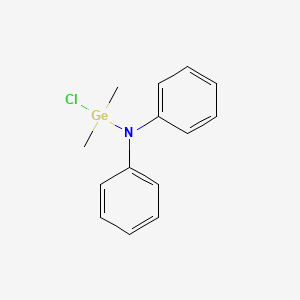
![(4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane](/img/structure/B12615969.png)
![N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12615974.png)
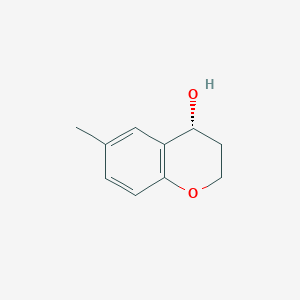


![N-(2,3-dichlorophenyl)-2-[2-(4-methylpiperazin-1-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide](/img/structure/B12616010.png)
![2-(4-Chlorophenyl)-3-[(3-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12616014.png)
